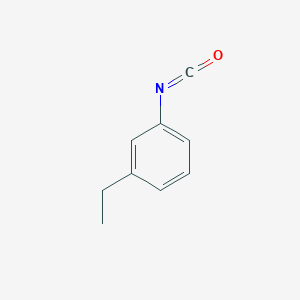

3-Ethylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFZCDLEGMEKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377810 | |

| Record name | 3-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-58-1 | |

| Record name | 3-Ethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23138-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylphenyl Isocyanate from 3-Ethylaniline

Abstract

3-Ethylphenyl isocyanate (CAS No: 23138-58-1, Formula: C₉H₉NO) is a valuable aromatic isocyanate intermediate, pivotal in the synthesis of a range of fine chemicals, including pharmaceuticals, agrochemicals, and specialized polyurethane materials.[1][2] The conversion of the primary amino group of 3-ethylaniline into the highly reactive isocyanate moiety is a cornerstone transformation, yet it presents distinct chemical and safety challenges. This guide provides an in-depth technical analysis of the primary synthetic methodologies, balancing traditional, high-efficacy phosgenation routes with modern, safer, phosgene-free alternatives. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to empower researchers and development professionals in making informed strategic decisions for their synthetic campaigns.

The Strategic Landscape of Isocyanate Synthesis

The synthesis of an isocyanate from a primary amine is fundamentally a carbonylation reaction. The overarching goal is the replacement of two hydrogen atoms on the amine nitrogen with a carbonyl group (=C=O). Historically, this has been dominated by the use of phosgene and its derivatives, a method valued for its efficiency and broad applicability in industrial settings.[3][4] However, the extreme toxicity of phosgene has catalyzed the development of alternative "phosgene-free" pathways, which are increasingly favored in laboratory and research contexts for their enhanced safety profiles.[5][6] This guide will focus on the two most representative strategies for the synthesis of this compound: the use of a phosgene surrogate (triphosgene) and a modern phosgene-free method utilizing di-tert-butyl dicarbonate.

Figure 1: High-level overview of synthetic strategies for this compound.

Methodology I: The Phosgenation Route via Triphosgene

The reaction of primary amines with phosgene is the most established industrial method for isocyanate production.[3] The direct use of gaseous phosgene is hazardous and requires specialized infrastructure. In a research or process development setting, solid triphosgene (bis(trichloromethyl) carbonate) serves as a much safer and more convenient substitute.[7] It acts as an in situ source of phosgene, with one mole of triphosgene delivering three moles of phosgene, allowing for precise stoichiometric control.[7]

2.1. Principle and Mechanism

The reaction proceeds in two distinct stages:

-

Carbamoyl Chloride Formation: The nucleophilic amine (3-ethylaniline) attacks a molecule of phosgene, displacing a chloride ion to form an N-carbamoyl chloride intermediate. One equivalent of hydrogen chloride (HCl) is generated.

-

Dehydrochlorination: At elevated temperatures or in the presence of a base, this intermediate eliminates a second molecule of HCl to form the stable isocyanate N=C=O bond.

The use of a tertiary amine base, such as triethylamine, is crucial to scavenge the HCl produced, preventing it from forming the unreactive hydrochloride salt with the starting 3-ethylaniline and driving the reaction to completion.[8]

2.2. Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained personnel with appropriate engineering controls (certified fume hood) and personal protective equipment.

Materials & Equipment:

-

3-Ethylaniline (freshly distilled)

-

Triphosgene (BTC)

-

Triethylamine (Et₃N, freshly distilled from CaH₂)

-

Anhydrous Dichloromethane (DCM)

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnels (x2)

-

Inert atmosphere line (Nitrogen or Argon)

-

Low-temperature bath (ice/salt or cryocooler)

-

Standard glassware for work-up and filtration

Procedure:

-

Setup: Assemble the flame-dried three-neck flask under a positive pressure of inert gas. Equip it with a magnetic stir bar, a thermometer, and two dropping funnels.

-

Reagent Preparation:

-

In the reaction flask, dissolve triphosgene (e.g., 1.0 eq.) in anhydrous DCM.

-

In the first dropping funnel, prepare a solution of 3-ethylaniline (3.0 eq.) in anhydrous DCM.

-

In the second dropping funnel, prepare a solution of triethylamine (3.3 eq.) in anhydrous DCM.

-

-

Reaction Execution:

-

Cool the triphosgene solution to -10 °C to 0 °C using an ice/salt bath.

-

Add the 3-ethylaniline solution dropwise to the stirred triphosgene solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: This slow addition to a cooled solution is critical to control the initial exothermic reaction and prevent the formation of undesired symmetrical urea byproducts.

-

Once the amine addition is complete, begin the dropwise addition of the triethylamine solution. A white precipitate (triethylamine hydrochloride) will form. Maintain the temperature below 10 °C during this addition.

-

After the base addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-4 hours.

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction's progress via FTIR spectroscopy. The key indicator of completion is the disappearance of the N-H stretches of the primary amine and the appearance of the strong, sharp isocyanate (-NCO) peak around 2270 cm⁻¹.

-

Once complete, filter the reaction mixture under vacuum to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of fresh DCM.

-

Combine the filtrates and wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the flask excessively.

-

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound using triphosgene.

Methodology II: Phosgene-Free Synthesis via Di-tert-butyl Dicarbonate (Boc₂O)

Driven by the principles of green chemistry, phosgene-free methods provide safer and more environmentally benign routes to isocyanates. The use of di-tert-butyl dicarbonate (Boc₂O), a common amine-protecting group reagent, offers a clever and effective alternative.[9] The byproducts of this reaction—isobutene, carbon dioxide, and tert-butanol—are volatile and easily removed, greatly simplifying product purification.[9][10]

3.1. Principle and Mechanism

While several mechanisms have been proposed, the reaction, often catalyzed by a nucleophile like 4-(dimethylamino)pyridine (DMAP), is thought to proceed through the formation of an unstable tert-butoxycarbonyl (Boc) protected amine.[9][11] This intermediate can then undergo thermal or catalyzed decomposition. The process effectively transfers a carbonyl group to the amine, followed by elimination to generate the isocyanate. This method avoids the use of highly toxic reagents and the formation of corrosive acidic byproducts.

3.2. Detailed Experimental Protocol

Materials & Equipment:

-

3-Ethylaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous solvent (e.g., Toluene or Acetonitrile)

-

Two-neck round-bottom flask with magnetic stirrer and reflux condenser

-

Inert atmosphere line (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

Setup: Assemble a flame-dried two-neck flask under a positive pressure of inert gas, equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition:

-

To the flask, add 3-ethylaniline (1.0 eq.), a catalytic amount of DMAP (e.g., 0.05-0.1 eq.), and the anhydrous solvent.

-

Add the di-tert-butyl dicarbonate (1.1-1.2 eq.) to the stirred solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent chosen). Causality: Thermal energy is required to drive the decomposition of the intermediate and the elimination of byproducts.

-

Maintain the reflux for the required reaction time (typically several hours, e.g., 4-12 h), monitoring the reaction progress.

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction via TLC (disappearance of the starting amine) or FTIR (appearance of the -NCO peak).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can often be purified by direct vacuum distillation. If DMAP or other non-volatile impurities are present, a preliminary filtration through a short plug of silica gel may be beneficial before distillation.

Comparative Analysis and Data Presentation

The choice of synthetic route is a critical decision based on a balance of safety, scale, cost, and efficiency. The following table provides a comparative summary.

| Parameter | Triphosgene Method | Di-tert-butyl Dicarbonate (Boc₂O) Method |

| Reagent Toxicity | Extreme. Triphosgene is a phosgene source.[7] | Moderate. Boc₂O is an irritant. |

| Byproducts | Triethylamine hydrochloride (solid salt), HCl (corrosive gas). | CO₂, isobutene (gases), t-butanol (volatile liquid).[9] |

| Reaction Conditions | Low to ambient temperature (-10 °C to RT). | Elevated temperature (reflux). |

| Typical Yield | High to excellent (often >90%). | Moderate to good (typically 60-85%). |

| Purification | Requires filtration of salt byproduct before distillation. | Often direct distillation after solvent removal. |

| Scalability | Well-established for large-scale industrial processes.[3] | More suited for lab-scale and fine chemical synthesis. |

| Safety Profile | Requires stringent engineering controls and PPE.[12] | Significantly safer; avoids highly toxic reagents.[9] |

Product Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for subsequent applications.

5.1. Purification

Vacuum distillation is the gold standard for purifying this compound.[13][14] Isocyanates are thermally sensitive and can oligomerize or polymerize at high temperatures. Distillation under reduced pressure lowers the boiling point, mitigating the risk of thermal degradation and ensuring high purity of the final product.[15]

5.2. Analytical Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most direct method for confirming the synthesis. The defining feature is a very strong, sharp absorption band for the asymmetric N=C=O stretch, which appears between 2250 and 2275 cm⁻¹ .[16] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the complete conversion of the starting amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (in the 6.8-7.5 ppm range) and the ethyl group (a quartet around 2.6 ppm and a triplet around 1.2 ppm).

-

¹³C NMR: Will display signals for the aromatic carbons, the ethyl group carbons, and a key signal for the isocyanate carbon (-NCO) in the 120-130 ppm region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak [M]⁺ corresponding to the molecular weight of 147.17 g/mol .[2]

Critical Safety and Handling Protocols

Isocyanates are a hazardous class of compounds, and their handling demands strict adherence to safety protocols to prevent exposure.[17]

-

Inhalation Hazard: Isocyanates are potent respiratory sensitizers and can lead to occupational asthma upon repeated exposure, even at very low concentrations.[1][18] All manipulations must be conducted within a certified chemical fume hood.[17]

-

Skin and Eye Contact: They are irritants to the skin and eyes.[18] Impervious gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles with a full-face shield are mandatory PPE.

-

Reactivity with Water: Isocyanates react with water and moisture to release carbon dioxide gas, which can cause pressure buildup in sealed containers. They also react with alcohols, amines, and other nucleophiles.

-

Storage: this compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion

The synthesis of this compound from 3-ethylaniline can be effectively achieved through multiple pathways. The traditional phosgenation route, particularly using the safer triphosgene surrogate, remains a high-yielding and robust method well-suited for large-scale production. However, for research, development, and applications where safety and environmental impact are paramount, phosgene-free methods using reagents like di-tert-butyl dicarbonate offer a compelling and viable alternative with a significantly improved safety profile. The ultimate choice of method will depend on the specific requirements of the project, balancing the need for yield and scalability against the critical imperatives of operator safety and environmental stewardship.

References

- American Chemical Society. (n.d.). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025.

- Rousseaux, G. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto T-Space.

- BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips.

- Patsnap. (2025, July 10). How Isocyanates Refine Polyurethane Production Techniques? Patsnap Eureka.

- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

- ChemicalBook. (n.d.). Ethyl isocyanate synthesis.

- PMC - PubMed Central - NIH. (n.d.). How To Get Isocyanate?

- ResearchGate. (2020, June 28). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?

- ScienceDirect. (2025, August 6). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.

- Poliuretanos. (n.d.). 1.2.3 - Commercial Isocyanates.

- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.

- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.

- ECHEMI. (2025, August 14). How to Safely Handle Isocyanates?

- CDC - ATSDR. (n.d.). Phosgene | Medical Management Guidelines.

- BOC Sciences. (n.d.). Exploring the Applications of Di-tert-butyl Dicarbonate in Organic Synthesis.

- Google Patents. (n.d.). US3641094A - Preparation of isocyanates.

- PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions.

- Gantrade. (2025, June 26). Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations.

- Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates.

- The Royal Society of Chemistry. (n.d.). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information.

- ResearchGate. (2025, August 6). (PDF) Triphosgene: An Efficient Catalyst for Synthesis of Isothiocyanates.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Semantic Scholar. (1996, August 12). Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Proposed scheme for a phosgene synthesis using [NEt3Me]Cl as a catalyst coupled with a subsequent phosgenation of amines and chlorine regeneration.

- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.

- Justia Patents. (2006, June 22). Method for the purification of isocyanates.

- Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates.

- Wanhua-BorsodChem Ltd. (n.d.). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production.

- Google Patents. (n.d.). US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea.

- DTIC. (n.d.). ISOCYANIDE SYNTHESIS.

- BenchChem. (n.d.). A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies.

- Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution.

- ResearchGate. (n.d.). Derivatization reaction for phosgene with dimercaptotoluene and triethylamine based on the work of Muir et al. (2005).

- ResearchGate. (2025, August 10). (PDF) Phosgenation Reactions with Phosgene from Triphosgene.

- Google Patents. (n.d.). CN102659631B - One-step synthesis of ethyl isocyanate.

- Wikipedia. (n.d.). Diphosgene.

- PubMed. (2002, December). Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids.

- ResearchGate. (2025, August 6). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols.

- Patent Cloud. (2020, February 19). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

- PubChem - NIH. (n.d.). Diphosgene | ClCOOCCl3 | CID 10426.

Sources

- 1. gas-sensing.com [gas-sensing.com]

- 2. This compound [webbook.nist.gov]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. poliuretanos.com.br [poliuretanos.com.br]

- 5. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - American Chemical Society [acs.digitellinc.com]

- 6. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols | Semantic Scholar [semanticscholar.org]

- 12. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 13. patents.justia.com [patents.justia.com]

- 14. real.mtak.hu [real.mtak.hu]

- 15. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 16. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

- 17. safework.nsw.gov.au [safework.nsw.gov.au]

- 18. bhhcsafetycenter.com [bhhcsafetycenter.com]

A Guide to the Spectroscopic Characterization of 3-Ethylphenyl Isocyanate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Ethylphenyl isocyanate (CAS No. 23138-58-1), a crucial reagent in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra. By elucidating the correlation between molecular structure and spectral features, this guide serves as a practical reference for compound verification, quality control, and reaction monitoring. Methodologies for data acquisition and interpretation are detailed, grounded in established scientific principles to ensure technical accuracy and field-proven insights.

Introduction: The Molecular Blueprint

This compound is an aromatic isocyanate featuring an ethyl group and a highly reactive isocyanate (-N=C=O) group attached to a benzene ring at the meta position. This structural arrangement imparts a unique reactivity profile, making it a valuable building block in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers like polyurethanes.

The unambiguous identification and purity assessment of such a reactive intermediate are paramount for the success of any synthetic endeavor. Spectroscopic techniques provide a non-destructive and highly informative "fingerprint" of the molecule. This guide delves into the core spectroscopic methods—MS, IR, and NMR—to construct a detailed molecular profile of this compound, explaining the causality behind the observed and predicted spectral data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern upon ionization. For this compound (C₉H₉NO), the nominal molecular weight is 147 g/mol .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) inlet.

-

Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance against m/z.

Data Interpretation: Electron Ionization (EI) Spectrum

The EI mass spectrum of this compound is sourced from the NIST Chemistry WebBook.[1][2] The key is to identify the molecular ion peak and rationalize the major fragment ions.

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Structural Formula | Notes |

| 147 | Molecular Ion [M]⁺• | [C₉H₉NO]⁺• | Confirms the molecular weight of the compound. |

| 132 | [M - CH₃]⁺ | [C₈H₆NO]⁺ | Loss of a methyl radical from the ethyl group via benzylic cleavage. |

| 118 | [M - C₂H₅]⁺ | [C₇H₄NO]⁺ | Loss of an ethyl radical. |

| 119 | [M - CO]⁺• or [C₈H₉N]⁺• | [C₈H₉N]⁺• | Loss of carbon monoxide from the isocyanate group. |

| 91 | Tropylium ion or similar | [C₇H₇]⁺ | A common fragment in alkylbenzenes, formed via rearrangement and loss of the isocyanate group.[3][4] |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of the ethyl and isocyanate groups. |

The fragmentation pattern is dominated by cleavages at the benzylic position, which is a favored fragmentation pathway for alkylbenzenes due to the formation of a stable benzylic carbocation.[4][5]

Fragmentation Pathway Diagram

Caption: Key EI-MS fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups. The isocyanate group has a particularly strong and characteristic absorption band.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : A small drop of neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition : An infrared beam is passed through the ATR crystal. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

-

Absorption : At frequencies corresponding to the vibrational modes of the molecule, the sample absorbs energy from the evanescent wave.

-

Detection : The attenuated infrared beam is directed to a detector (e.g., DTGS or MCT), and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Data Interpretation: Key Vibrational Modes

The IR spectrum for this compound is available from the NIST database.[1] The interpretation focuses on identifying the key functional groups: the isocyanate, the aromatic ring, and the alkyl C-H bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| ~2270 | -N=C=O Asymmetric Stretch | Very Strong, Sharp | The definitive, characteristic peak for an isocyanate functional group. |

| 3100-3000 | C-H Aromatic Stretch | Medium | Indicates the presence of sp² C-H bonds on the benzene ring. |

| 2975-2850 | C-H Aliphatic Stretch | Medium | Corresponds to the sp³ C-H bonds of the ethyl group (CH₃ and CH₂). |

| ~1600, ~1480 | C=C Aromatic Ring Stretch | Medium to Strong | Characteristic skeletal vibrations of the benzene ring. |

| ~880, ~780 | C-H Aromatic Out-of-Plane Bend | Strong | These bands are indicative of a 1,3- (meta) substitution pattern on the benzene ring. |

The most prominent feature is the intense, sharp absorption around 2270 cm⁻¹. This band is due to the asymmetric stretching of the -N=C=O group and is one of the most reliable diagnostic peaks in IR spectroscopy.

Structural Correlation Diagram

Caption: Correlation of molecular structure with key IR absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition : The sample is placed in the high-field magnet of an NMR spectrometer (e.g., 400 MHz).

-

¹H NMR : A radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed. Key parameters include spectral width, acquisition time, and number of scans.

-

¹³C NMR : A broadband proton-decoupled pulse sequence is typically used to acquire the spectrum, resulting in a single line for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show signals for the ethyl group and the four protons on the aromatic ring.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | t | 1H | H-5 | Triplet due to coupling with H-4 and H-6 (J ≈ 7.8 Hz). |

| ~7.15-7.05 | m | 3H | H-2, H-4, H-6 | Complex multiplet due to overlapping signals and meta/ortho couplings. The isocyanate group is weakly deactivating, causing a slight downfield shift relative to benzene (δ 7.36 ppm). |

| 2.68 | q | 2H | -CH₂- | Quartet due to coupling with the three protons of the methyl group (J ≈ 7.6 Hz). |

| 1.25 | t | 3H | -CH₃ | Triplet due to coupling with the two protons of the methylene group (J ≈ 7.6 Hz). |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbons are in unique chemical environments.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C-3 | Aromatic carbon attached to the ethyl group. |

| ~133 | C-1 | Aromatic carbon attached to the isocyanate group. |

| ~129 | C-5 | Aromatic CH. |

| ~126 | -N=C=O | The isocyanate carbon itself typically appears in this region.[6] |

| ~125 | C-6 | Aromatic CH. |

| ~122 | C-4 | Aromatic CH. |

| ~120 | C-2 | Aromatic CH. |

| 28.7 | -CH₂- | Methylene carbon of the ethyl group. |

| 15.5 | -CH₃ | Methyl carbon of the ethyl group. |

The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the electron-donating alkyl group and the electron-withdrawing isocyanate group.

NMR Structural Assignment Diagram

Caption: Predicted NMR assignments for this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile of this compound. Mass spectrometry confirms its molecular weight and reveals a fragmentation pattern characteristic of alkylbenzenes. Infrared spectroscopy provides unequivocal evidence for the critical isocyanate functional group through its intense and unique absorption band. While experimental NMR data is pending public availability, predictive analysis based on sound chemical principles offers a reliable map of the proton and carbon environments.

Together, these techniques form a self-validating system for the structural confirmation and purity assessment of this important chemical intermediate. It is the author's hope that this consolidated guide will serve as a valuable resource for scientists, enabling more efficient and accurate research and development.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]1]

- Cronin, D. L., Wilkinson, J. R., & Todd, L. J. (1975). A 13C NMR study of isonitrile transition metal complexes. Journal of Organometallic Chemistry, 94(3), 423-428.

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of this compound. In NIST Chemistry WebBook. Retrieved from [Link]2]

- Meiler, J., Meusinger, R., & Will, M. (2001). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Journal of Chemical Information and Computer Sciences, 41(5), 1168-1175.

- Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. Rapid Communications in Mass Spectrometry, 22(13), 2109-14.

- Maciel, G. E., & Beatty, D. A. (1969). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry, 73(5), 153-218.

-

Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]7]

-

Defense Technical Information Center. (1993). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl isocyanide. In NIST Chemistry WebBook. Retrieved from [Link]

- Montaudo, G., & Lattimer, R. P. (2014). Mass Spectrometry of Polyurethanes. Mass Spectrometry of Polymers, 337-378.

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Documentation for the NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]8]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-isothiocyanatopropionate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Retrieved from [Link]9]

-

LibreTexts Chemistry. (2021). 2.9.5 Fragmentation of Aromatics. Retrieved from [Link]

-

Reddit. (2021). NMR for a tri-substituted benzene. Retrieved from [Link]

-

Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]5]

-

University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYLBENZENE-DEUTERATED - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]4]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. whitman.edu [whitman.edu]

- 4. youtube.com [youtube.com]

- 5. readchemistry.com [readchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

Physicochemical properties of 3-Ethylphenyl isocyanate

An In-Depth Technical Guide to 3-Ethylphenyl Isocyanate

This guide provides a comprehensive technical overview of this compound (CAS No. 23138-58-1), a key reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and handling protocols necessary for its effective and safe utilization in a laboratory setting.

Compound Identification and Molecular Structure

This compound is an aromatic isocyanate characterized by an ethyl group at the meta-position of the phenyl ring. This substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity.

-

IUPAC Name : 1-ethyl-3-isocyanatobenzene

-

SMILES : CCc1cccc(c1)N=C=O[1]

Physicochemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below. The liquid nature at room temperature, coupled with a relatively high boiling point, makes it suitable for a variety of reaction conditions.

| Property | Value | Source |

| Appearance | Clear to pale yellow liquid | [5] |

| Density | 1.033 g/mL | [1] |

| Boiling Point (Tboil) | 503.65 K (230.5 °C) (Joback Calculated) | [3] |

| Refractive Index (n²⁰/D) | 1.527 | [1] |

| Molar Volume | 142.5 mL/mol | [1] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.216 (Crippen Calculated) | [3] |

| Water Solubility | Reacts with water. Log₁₀ of solubility is calculated as -6.76.[3][6][7] | |

| Vapor Pressure (Pvap) | 1.33 kPa at 362.87 K (89.72 °C) (Calculated) | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for identity confirmation and purity assessment. The key spectral features for this compound are predictable and highly characteristic.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the very strong and sharp absorption band from the asymmetric stretching of the isocyanate group (-N=C=O) typically found around 2250-2275 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The NIST Chemistry WebBook provides reference IR spectra for this compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and complex multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the four protons on the substituted benzene ring.

-

¹³C NMR : The carbon of the isocyanate group will appear as a distinct peak in the 120-140 ppm range. Signals for the ethyl group and the six aromatic carbons will also be present.

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 147.[2] Fragmentation patterns will correspond to the loss of the NCO group and fragmentation of the ethyl side chain. The NIST WebBook is a valuable resource for reference mass spectra.[8]

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of liquid this compound using an ATR-FTIR spectrometer.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in a clean, dry air atmosphere.

-

Sample Application : In a chemical fume hood, carefully place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing : The acquired spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary.

-

Peak Identification : Identify the characteristic isocyanate peak near 2270 cm⁻¹ to confirm the functional group's presence.

-

Cleaning : After analysis, carefully wipe the sample from the ATR crystal using a swab lightly dampened with an appropriate solvent (e.g., isopropanol or acetone), followed by a dry swab. Perform all cleaning inside a fume hood.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate functional group. This makes it highly susceptible to attack by a wide range of nucleophiles.[6]

-

Reaction with Alcohols : Forms urethane (carbamate) linkages. This reaction is fundamental in polyurethane chemistry and for creating protecting groups or derivatizing hydroxyl-containing molecules in drug discovery.[6]

-

Reaction with Amines : Yields urea derivatives. This is a rapid and often quantitative reaction used to link molecules or to form key structural motifs in pharmacologically active compounds.[6]

-

Reaction with Water : Isocyanates react with water, first forming an unstable carbamic acid, which then decomposes to yield the corresponding amine (3-ethylaniline) and carbon dioxide gas.[6][7] This reactivity necessitates handling under anhydrous conditions to prevent sample degradation and pressure buildup in sealed containers.[9]

-

Trimerization : In the presence of certain catalysts, aryl isocyanates can trimerize to form highly stable isocyanurate rings.[6]

Caption: General reactivity of this compound with common nucleophiles.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. The primary routes of exposure are inhalation and skin contact.

GHS Hazard Classification:

-

Acute Toxicity, Inhalation[9]

-

Skin Corrosion/Irritation[9]

-

Serious Eye Damage/Irritation[9]

-

Respiratory and Skin Sensitization[10]

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation[9]

Key Hazards:

-

Sensitization : Isocyanates can cause respiratory sensitization after a single high-level exposure or repeated lower-level exposures, leading to asthma-like symptoms.[10] Individuals with pre-existing respiratory conditions should not work with this material.[10]

-

Toxicity : The compound is harmful if swallowed and can be fatal if inhaled.

-

Corrosivity : Causes skin irritation and serious eye damage.[11]

-

Moisture Sensitivity : Reacts with water, releasing CO₂, which can cause pressure buildup in sealed containers.[7]

Protocol: Safe Handling and Storage

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear nitrile or neoprene gloves. Change them immediately if contamination occurs.

-

Eye Protection : Use chemical splash goggles and a face shield.[11]

-

Lab Coat : A flame-resistant lab coat is required.

-

Respiratory Protection : In case of inadequate ventilation, an approved respirator (e.g., type ABEK filter) must be worn.[10]

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[9] The recommended storage temperature is often 2-8 °C. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[9]

-

Incompatible Materials : Keep away from water, alcohols, amines, strong bases, and strong acids.[7]

Protocol: Spill Management

-

Evacuation : Immediately evacuate all non-essential personnel from the spill area. Keep upwind of the spill.[10]

-

Ventilation : Ensure the area is well-ventilated, but avoid drafts that could spread the vapor.

-

Containment : For a small spill, contain the liquid with an inert absorbent material like sand, vermiculite, or a commercial isocyanate spill neutralizer. Do not use combustible materials like sawdust.

-

Neutralization : Cover the spill with a decontaminating solution. A common formulation is a mixture of 5% sodium carbonate and 95% water. Allow it to react for at least 30 minutes. The generation of CO₂ gas will be visible.

-

Collection : Carefully collect the neutralized mixture into an open container using non-sparking tools. Do not seal the container immediately due to potential gas evolution.

-

Disposal : The collected waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[11]

Caption: Step-by-step workflow for managing a this compound spill.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its primary application lies in its ability to form stable covalent bonds with nucleophilic functional groups.

-

Drug Discovery : It is used to synthesize urea and urethane-based compounds, which are prevalent scaffolds in modern pharmaceuticals. The ethylphenyl moiety can be used to probe steric and hydrophobic interactions within a target protein's binding pocket.

-

Proteomics Research : Isocyanates can be used as chemical probes to react with specific amino acid residues on proteins, such as lysine, to study protein structure and function.[4]

-

Polymer Science : As a monofunctional isocyanate, it can be used as a chain-terminating or capping agent in polymerization reactions to control molecular weight and functionality.

References

-

Stenutz, R. This compound. The Stenutz pages. [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 23138-58-1). Cheméo. [Link]

-

Gaco. SAFETY DATA SHEET: ISOCYANATE COMPONENT A. Gaco. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. This compound: Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. Phenyl isocyanate. PubChem Compound Database. [Link]

-

Wikipedia. Isocyanate. Wikipedia. [Link]

- Klebe, J. F. Polysilylureas.

Sources

- 1. This compound [stenutz.eu]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 23138-58-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scbt.com [scbt.com]

- 5. L12718.03 [thermofisher.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound [webbook.nist.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. gaco.com [gaco.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 1-Ethyl-3-isocyanatobenzene (CAS: 23138-58-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-3-isocyanatobenzene (CAS Number: 23138-58-1), a key aromatic isocyanate intermediate. The document delves into its chemical and physical properties, detailed characterization data, synthesis protocols, core reactivity, and critical safety and handling procedures. With a focus on scientific integrity, this guide is designed to be an essential resource for professionals in organic synthesis, materials science, and pharmaceutical development, offering insights into the practical application and handling of this versatile chemical building block.

Introduction: The Chemical Identity of CAS 23138-58-1

1-Ethyl-3-isocyanatobenzene, also known as 3-ethylphenyl isocyanate, is an aromatic organic compound featuring an ethyl group and a highly reactive isocyanate group (-N=C=O) attached to a benzene ring at the meta position. This specific arrangement of functional groups dictates its reactivity and makes it a valuable intermediate in the synthesis of a wide range of complex molecules. The isocyanate group is a potent electrophile, readily reacting with nucleophiles, which is the cornerstone of its utility in synthetic chemistry.

Its identity is unequivocally established by its CAS Registry Number, 23138-58-1. It is crucial to distinguish it from its isomers, 1-Ethyl-2-isocyanatobenzene and 1-Ethyl-4-isocyanatobenzene, as their differing substitution patterns can lead to significant variations in reactivity and the stereochemistry of their downstream products.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's properties is fundamental to its effective use in a research and development setting. This section outlines the key physical and spectroscopic data for 1-Ethyl-3-isocyanatobenzene.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 23138-58-1 | - |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Colorless to yellow liquid (presumed) | General knowledge of aryl isocyanates |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents like water and alcohols. | [2] |

| Moisture Sensitivity | Highly sensitive to moisture. | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 1-Ethyl-3-isocyanatobenzene. Below is a summary of expected and reported spectral characteristics.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of an isocyanate is highly characteristic. For 1-Ethyl-3-isocyanatobenzene, the most prominent feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| -N=C=O Stretch | ~2270 - 2250 | Strong, sharp, and highly characteristic |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium to weak |

| C-H Stretch (Aliphatic) | ~2975 - 2850 | Medium |

| C=C Stretch (Aromatic) | ~1600 and ~1475 | Medium, multiple bands |

Diagram: Key IR Absorptions of 1-Ethyl-3-isocyanatobenzene

Caption: Characteristic IR absorption bands for 1-Ethyl-3-isocyanatobenzene.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the ethyl group. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), with splitting patterns indicative of a 1,3-disubstituted benzene ring. The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the isocyanate carbon around 120-130 ppm. There will be multiple signals in the aromatic region (110-150 ppm) and two signals in the aliphatic region for the ethyl group.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For 1-Ethyl-3-isocyanatobenzene, the molecular ion peak [M]⁺ would be observed at m/z 147.

| Ion | Predicted m/z |

| [M+H]⁺ | 148.08 |

| [M+Na]⁺ | 170.06 |

Synthesis of 1-Ethyl-3-isocyanatobenzene

The most common and industrially relevant method for synthesizing aryl isocyanates is the reaction of the corresponding primary amine with phosgene or a phosgene equivalent. For 1-Ethyl-3-isocyanatobenzene, the precursor is 3-ethylaniline. Due to the extreme toxicity of phosgene gas, safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are preferred in a laboratory setting.[4]

Synthesis from 3-Ethylaniline using Triphosgene

This reaction proceeds by the in-situ generation of phosgene from triphosgene, which then reacts with the amine to form the isocyanate. A non-nucleophilic base, such as triethylamine, is typically used to scavenge the HCl byproduct.[5][6]

Diagram: Synthesis of 1-Ethyl-3-isocyanatobenzene

Caption: Synthetic pathway from 3-ethylaniline to 1-ethyl-3-isocyanatobenzene.

Detailed Experimental Protocol

This protocol is a general representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-ethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.35-0.40 eq) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred solution of 3-ethylaniline at 0 °C (ice bath).

-

Base Addition: After the addition of triphosgene is complete, add a solution of triethylamine (2.2 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-Ethyl-3-isocyanatobenzene.

Chemical Reactivity and Applications

The synthetic utility of 1-Ethyl-3-isocyanatobenzene is centered around the electrophilic nature of the isocyanate carbon, making it highly susceptible to attack by nucleophiles. This reactivity is harnessed to create a variety of important chemical linkages.

Reaction with Alcohols to Form Urethanes (Carbamates)

Isocyanates react readily with primary and secondary alcohols to form stable urethane linkages. This reaction is fundamental to the production of polyurethanes when diols and diisocyanates are used.[7][8] In the context of drug development, this reaction can be used to introduce a carbamate moiety, which can act as a bioisostere for amides or esters, or to link different molecular fragments.[9]

Diagram: Urethane Formation

Caption: General reaction of 1-Ethyl-3-isocyanatobenzene with an alcohol.

Reaction with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas.[10][11] This reaction is a cornerstone of many synthetic pathways in medicinal chemistry, as the urea functional group is a common feature in many bioactive molecules, acting as a rigid and effective hydrogen bond donor and acceptor.[12][13]

Diagram: Urea Formation

Caption: General reaction of 1-Ethyl-3-isocyanatobenzene with an amine.

Applications in Drug Discovery and Development

While specific examples citing 1-Ethyl-3-isocyanatobenzene in the synthesis of named pharmaceuticals are not abundant in readily available literature, its structural motifs are relevant to drug design. As a substituted phenyl isocyanate, it serves as a versatile building block for creating libraries of compounds for high-throughput screening. The ethyl group provides a lipophilic handle that can be used to modulate the pharmacokinetic properties of a potential drug candidate. The meta-substitution pattern allows for the creation of specific three-dimensional structures that can be optimized for binding to biological targets such as enzymes or receptors.

Safety, Handling, and Analytical Methods

Hazard Identification and Safety Precautions

Isocyanates as a class are hazardous chemicals and require strict handling protocols.[14]

-

Inhalation: Isocyanates are potent respiratory sensitizers and can cause occupational asthma, even at very low concentrations. Inhalation can also lead to irritation of the respiratory tract, coughing, and shortness of breath.

-

Skin Contact: Can cause skin irritation, and in some cases, allergic skin reactions.

-

Eye Contact: Can cause serious eye irritation.

-

Moisture Sensitivity: Reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use in a well-ventilated fume hood. For operations with a higher risk of exposure, a respirator with an appropriate cartridge for organic vapors is necessary.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Eye Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: A lab coat and appropriate protective clothing should be worn.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area, away from moisture, acids, bases, alcohols, and amines.[15] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small spills can be neutralized with a decontaminating solution (e.g., a mixture of water, detergent, and ammonia).

Analytical Methods

The quantification and analysis of isocyanates often require derivatization due to their high reactivity.

-

High-Performance Liquid Chromatography (HPLC): A common method involves derivatizing the isocyanate with an agent such as 1-(2-methoxyphenyl)piperazine (1,2-MP) or di-n-butylamine (DBA) to form a stable urea derivative. This derivative can then be readily analyzed by reverse-phase HPLC with UV or mass spectrometric detection.[5]

Diagram: HPLC Analysis Workflow

Caption: General workflow for the quantitative analysis of isocyanates by HPLC.

Conclusion

1-Ethyl-3-isocyanatobenzene (CAS: 23138-58-1) is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its utility is derived from the electrophilic nature of the isocyanate group, which allows for the straightforward formation of urethane and urea linkages. A thorough understanding of its chemical properties, reactivity, and stringent adherence to safety protocols are paramount for its effective and safe utilization in a laboratory setting. This guide serves as a foundational resource for researchers and developers, providing the necessary technical information to incorporate this versatile building block into their synthetic programs.

References

- Liu, D., Tian, Z., Yan, Z., Wu, L., Ma, Y., Wang, Q., Liu, W., Zhou, H., & Yang, C. (2013). Bioorganic and Medicinal Chemistry, 21(11), 2960-2967.

- BenchChem. (2025).

- Merck Millipore. (n.d.).

- Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Inform

- Organic Syntheses. (n.d.).

- Covestro Solution Center. (n.d.).

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- Sigma-Aldrich. (2024).

- TCI Chemicals. (n.d.).

- Fisher Scientific. (2024).

- A decade review of triphosgene and its applic

- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed.

- How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?

- Mechanism of urethane formation with isocyanate and primary alcohol...

- Synthesis of Aryl Urea Derivatives

- PubChemLite. (n.d.). 1-ethyl-3-isocyanobenzene (C9H9N).

- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC - PubMed Central.

- PubChemLite. (n.d.).

- PubChem. (n.d.).

- Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF - ResearchG

- Urea derivative synthesis by amin

- US8058469B2 - Method for making carbamates, ureas and isocyanates - Google P

- Urea formation via reaction of an isocyanate with an amine.

- NIST. (n.d.). Benzene, 1-ethyl-3-methyl- - the NIST WebBook.

- Green Synthesis of Bioactive Molecules: A Review. - International Journal of Pharmacy Research & Technology (IJPRT).

- PubChem. (n.d.).

- Isocyanate-based multicomponent reactions - PMC - NIH.

- Synthesis of potentially bioactive compounds and tools for biological studies.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC.

- The Role of Isocyanates in Pharmaceutical Synthesis: A Focus on Intermedi

- A Deep Dive into Ethyl Isocyanate: Properties, Synthesis, and Industrial Applic

Sources

- 1. PubChemLite - 1-ethyl-3-isocyanobenzene (C9H9N) [pubchemlite.lcsb.uni.lu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. fishersci.com [fishersci.com]

- 15. Ethyl isocyanate synthesis - chemicalbook [chemicalbook.com]

Quantum Chemical Calculations of 3-Ethylphenyl Isocyanate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 3-Ethylphenyl isocyanate, a molecule of interest in organic synthesis and materials science. We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a step-by-step methodology and the theoretical rationale behind key procedural choices, ensuring scientific integrity and reproducibility. All quantitative data is presented in structured tables, and complex workflows are visualized using diagrams to enhance clarity and understanding.

Introduction: The Rationale for Computational Investigation

This compound is an aromatic organic compound characterized by a reactive isocyanate group (–N=C=O) attached to an ethyl-substituted benzene ring.[1] The interplay between the aromatic system and the highly electrophilic isocyanate moiety governs its reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. Understanding its three-dimensional structure, electronic landscape, and vibrational behavior at a quantum level is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new materials.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective, and accurate means to model these properties in silico.[2] This guide establishes a validated protocol for such calculations, enabling researchers to derive meaningful and predictive insights into the molecular behavior of this compound.

Theoretical & Computational Methodology

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. Our protocol is designed to provide a balance between computational efficiency and high accuracy for organic molecules of this class.[3][4]

Selection of Theoretical Method: DFT/B3LYP

We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][5] This functional is widely recognized for its reliability in calculating the geometries and vibrational frequencies of organic compounds, offering a robust trade-off between accuracy and computational demand.[3][6] For systems with significant non-covalent interactions, the inclusion of an empirical dispersion correction (e.g., DFT-D3) is recommended.[7]

Selection of Basis Set: 6-311++G(d,p)

The choice of basis set dictates the flexibility given to electrons in the calculation. We recommend the Pople-style 6-311++G(d,p) basis set.[5][8] Let's dissect this choice:

-

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons involved in chemical bonding.

-

++ : Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and regions of space far from the nuclei, which is important for the electron-rich isocyanate group.[2]

-

(d,p) : Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling the shape of molecules and the nature of chemical bonds.[2][7]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for a wide range of organic systems.[5][8][9]

Software

All calculations described herein can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or similar programs.[5][10][11]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for a comprehensive quantum chemical analysis of this compound.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Input Structure Generation : Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro). Ensure a reasonable starting geometry.

-

Geometry Optimization :

-

Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation will find the lowest energy conformation (the most stable structure) of the molecule.

-

Causality : Optimization is critical as all subsequent properties are dependent on the correct molecular geometry. The algorithm systematically adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.

-

-

Vibrational Frequency Calculation :

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

-

Self-Validation : A key trustworthiness check is to ensure there are no imaginary frequencies in the output. An imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum. If one is found, the geometry must be perturbed and re-optimized.[6]

-

-

Data Extraction : From the output files, extract the optimized Cartesian coordinates, rotational constants, and the calculated vibrational frequencies and their corresponding infrared (IR) and Raman intensities.[12][13]

Protocol 2: Electronic Structure Analysis

-

Wavefunction Analysis : Using the optimized geometry, perform a single-point energy calculation to generate the necessary files for further analysis.

-

Frontier Molecular Orbital (FMO) Analysis :

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[14][15] A smaller gap suggests higher reactivity.[14][15]

-

-

Molecular Electrostatic Potential (MEP) Mapping :

-

Generate an MEP surface. The MEP map visualizes the electrostatic potential on the electron density surface, using a color code to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.[16][17]

-

Causality : This analysis is crucial for predicting sites of electrophilic and nucleophilic attack.[17][18] For this compound, this will highlight the reactivity of the isocyanate group.

-

-

Natural Bond Orbital (NBO) Analysis :

-

Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.[19][20][21]

-

NBO calculates the natural atomic charges, providing a more chemically intuitive picture of electron distribution than other methods like Mulliken population analysis.[21] It also analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)).[22]

-

Visualization and Data Presentation

Clear presentation of computational data is essential for interpretation and communication.

Computational Workflow Diagram

Caption: Workflow for the quantum chemical analysis of this compound.

Table 1: Calculated Structural Parameters

This table should be populated with the key bond lengths and angles of the optimized geometry. Comparing these values to experimental data from X-ray crystallography (if available) serves as a primary validation of the computational method.

| Parameter | Atom(s) Involved | Calculated Value (Å or °) | Experimental Value |

| Bond Lengths | |||

| N=C (isocyanate) | N-C | Value from output | e.g., ~1.19 Å[1] |

| C=O (isocyanate) | C-O | Value from output | e.g., ~1.17 Å[1] |

| Cring-N | C-N | Value from output | |

| Bond Angles | |||

| C-N=C | C-N-C | Value from output | e.g., ~135°[1] |

| N=C=O | N-C-O | Value from output | e.g., ~173°[1] |

| ...other key parameters... |

Note: Experimental values for phenyl isocyanate are provided for reference.

Table 2: Predicted Vibrational Frequencies

This table compares the most significant calculated vibrational modes with available experimental FT-IR or FT-Raman data. A scaling factor is often applied to calculated frequencies to better match experimental results due to anharmonicity and method limitations.

| Mode Description | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | IR Intensity | Raman Activity |

| N=C=O asym. stretch | Value from output | Scaled value | e.g., ~2270 cm⁻¹[13] | High | Low |

| C=C aromatic stretch | Value from output | Scaled value | e.g., ~1600 cm⁻¹[13] | Medium | High |

| C-H stretch (ethyl) | Value from output | Scaled value | e.g., ~2970 cm⁻¹[23] | Medium | Medium |

| ...other significant modes... |

Note: Experimental values are typical for the functional groups listed.

Table 3: Key Electronic Properties

This table summarizes the crucial electronic descriptors derived from the calculations.

| Property | Value (eV) | Significance |

| EHOMO | Value from output | Energy of the highest occupied molecular orbital |

| ELUMO | Value from output | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | Calculated value | Indicator of chemical reactivity and stability [8][15] |

| Ionization Potential (I ≈ -EHOMO) | Calculated value | Energy required to remove an electron[9] |

| Electron Affinity (A ≈ -ELUMO) | Calculated value | Energy released when an electron is added[9] |

Conclusion

This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound using DFT. By following the step-by-step workflows for geometry optimization, vibrational analysis, and electronic structure characterization, researchers can obtain reliable and predictive data. The emphasis on explaining the causality behind methodological choices and incorporating self-validation checks ensures the trustworthiness and integrity of the results. The insights gained from these calculations—from reactive sites identified by MEP maps to intramolecular interactions revealed by NBO analysis—are invaluable for guiding experimental work in drug development, materials science, and synthetic chemistry.

References

-

Computational Chemistry Comparison and Benchmark DataBase. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

- Anslyn, E., & Dougherty, D. (2006). Modern Physical Organic Chemistry. University Science Books.

-

ResearchGate. (n.d.). The molecular electrostatic potential (MEP) plots of the organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

-

Kim, S., et al. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Balamurugan, K., et al. (2014). Quantum chemical studies, natural bond orbital analysis and thermodynamic function of 2,5-dichlorophenylisocyanate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

- Stephenson, C. V., et al. (1961). The vibrational spectra and assignments of nitrobenzene, phenyl isocyanate, phenyl isothiocyanate, thionylaniline and anisole. Spectrochimica Acta.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

-

Lu, T. (2020). Response to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?". ResearchGate. Retrieved from [Link]

-

Pitsevich, G. A., et al. (2011). Vibrational analysis of 4,4-methylene diphenyl diisocyanate. Global Journal of Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. Retrieved from [Link]

-

Hansen, A., et al. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Advances. Retrieved from [Link]

-

Zhang, X., et al. (2022). Correlating the orbital overlap area and vibrational frequency shift of an isocyanide moiety adsorbed on Pt and Pd covered Au(111) surfaces. Physical Chemistry Chemical Physics. Retrieved from [Link]

-